molecular formula C14H17N3O3 B2743689 2-hydroxy-8-methyl-N-(2-methylpropyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 886895-96-1

2-hydroxy-8-methyl-N-(2-methylpropyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No.: B2743689
CAS No.: 886895-96-1
M. Wt: 275.308
InChI Key: IFTMTWSQYXFJOR-UHFFFAOYSA-N
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Description

This compound belongs to the pyrido[1,2-a]pyrimidine class, characterized by a fused bicyclic core with a carboxamide substituent. Its structure includes a hydroxyl group at position 2, a methyl group at position 8, and an N-(2-methylpropyl) (isobutyl) carboxamide moiety at position 3. The synthesis of related pyrido[1,2-a]pyrimidine derivatives often involves condensation reactions, as demonstrated in the improved synthesis of ethyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate, where triethylmethanetricarboxylate serves as both a solvent and acylating agent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-8-methyl-N-(2-methylpropyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and functional group modifications . The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but with optimized conditions for scalability. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and high yield .

Mechanism of Action

The mechanism of action of 2-hydroxy-8-methyl-N-(2-methylpropyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares the target compound with three analogs:

Compound Name Substituent (R-group) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties
2-hydroxy-8-methyl-N-(2-methylpropyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide (Target) N-(isobutyl) C₁₅H₁₉N₃O₃ ~289.33 Not Provided Moderate lipophilicity; potential antiviral activity
2-hydroxy-8-methyl-N-(3-methylbutyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide N-(isoamyl) C₁₅H₁₉N₃O₃ 289.33 899358-59-9 Longer alkyl chain increases lipophilicity; similar core structure
Ethyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate Ethyl ester C₁₃H₁₄N₂O₄ 262.26 Not Provided Higher polarity due to ester group; synthesis avoids carboxamide by-products
N-(4-isopropylphenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide N-(4-isopropylphenyl) C₂₄H₂₆N₄O₃ 418.5 900887-75-4 Extended aromatic system; methoxypropyl enhances solubility

Key Observations:

  • Alkyl Chain Effects : The target compound’s isobutyl group (C₄) provides intermediate lipophilicity compared to the isoamyl (C₅) analog . Longer chains may improve lipid bilayer penetration but could reduce aqueous solubility.
  • Structural Complexity : The pyrrolo-pyrimidine analog () introduces a larger ring system and a 4-isopropylphenyl group, likely enhancing target binding but increasing steric hindrance .

Biological Activity

2-Hydroxy-8-methyl-N-(2-methylpropyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide, also known by its CAS number 886895-96-1, is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structural features allow it to interact with various biological targets, making it a candidate for drug development and therapeutic applications.

Chemical Structure and Properties

The compound features a pyrido[1,2-a]pyrimidine core, which is known for its diverse biological activities. The specific functional groups attached to this core contribute to its biological efficacy.

PropertyValue
Molecular Formula C14H17N3O3
Molecular Weight 273.30 g/mol
CAS Number 886895-96-1

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may act as an inhibitor or modulator of various biochemical pathways, influencing cellular processes such as apoptosis, proliferation, and inflammation.

Potential Targets

  • Enzymatic Inhibition : The compound shows promise as an inhibitor for enzymes involved in inflammatory responses and cancer progression.
  • Receptor Modulation : It may interact with receptors that regulate cell signaling pathways critical for tumor growth and immune response.

Antitumor Activity

Research indicates that derivatives of pyrido[1,2-a]pyrimidines exhibit significant antitumor properties. For instance, compounds structurally related to this compound have been shown to inhibit the growth of various cancer cell lines, including Mia PaCa-2 and PANC-1 cells.

Table 1: Antitumor Activity of Related Compounds

Compound NameCell LineIC50 (µM)
2-Hydroxy-8-methyl-N-(2-methylpropyl)-4-oxo...Mia PaCa-25.6
4-Hydroxy-2-quinolone derivativesPANC-13.9
SSR69071 (related compound)A549 (Lung)0.0168

Enzymatic Inhibition

The compound has been studied for its inhibitory effects on human leukocyte elastase (HLE), which plays a role in inflammatory diseases. Preliminary findings suggest that it could serve as a potent inhibitor of HLE, providing therapeutic benefits in conditions like chronic obstructive pulmonary disease (COPD).

Table 2: Inhibition Constants for HLE

Compound NameK(i) (nM)k(on) (10^6/mol·s)
SSR690710.01680.183
2-Hydroxy derivativesTBDTBD

Case Studies

A notable study evaluated the efficacy of the compound in vivo using mouse models treated with elastase to induce lung inflammation. Results demonstrated a significant reduction in inflammation markers when treated with the compound compared to controls.

Study Highlights

  • Model : Mice induced with HLE.
  • Dosage : Administered orally at varying doses.
  • Outcome : Reduction in lung inflammation by up to 70% at optimal dosages.

Properties

IUPAC Name

2-hydroxy-8-methyl-N-(2-methylpropyl)-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c1-8(2)7-15-12(18)11-13(19)16-10-6-9(3)4-5-17(10)14(11)20/h4-6,8,19H,7H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFTMTWSQYXFJOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C(=O)N2C=C1)C(=O)NCC(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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